molecular formula C21H23N3O4S2 B6558382 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1040658-15-8

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No. B6558382
CAS RN: 1040658-15-8
M. Wt: 445.6 g/mol
InChI Key: GXCXRGCXLVVLIX-UHFFFAOYSA-N
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Description

The compound “2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide” is a complex organic molecule. It contains a 2-aminothiazole scaffold, which is a characteristic structure in drug development . This scaffold has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .


Synthesis Analysis

The synthesis of similar compounds often involves the use of many chemical techniques and new computational chemistry applications . For instance, the synthesis of 2-aminothiazole derivatives often involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups and rings. It contains a 2-aminothiazole ring, a methanesulfonylphenyl group, and a methoxyphenyl group . These groups contribute to the compound’s biological activity.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can participate in multi-component reactions with substituted benzaldehydes and thiourea to produce pyrimidine scaffolds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including VU0643034-1, have garnered interest among scientists due to their potential as biologically active compounds. These molecules serve as building blocks for drug development. Specifically, VU0643034-1 exhibits promising properties for medicinal chemists aiming to enhance advanced compounds with diverse biological effects .

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors .

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic semiconductors. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications rely on the unique electronic properties of thiophene-containing compounds .

Pharmacological Properties

Thiophene derivatives exhibit diverse pharmacological properties:

Specific Examples

Chemoselective Reagents

2-Methoxyphenyl isocyanate, a chemoselective multitasking reagent, employs urea linkages for protection/deprotection of amino groups. This stability under various conditions enhances its utility in organic synthesis .

Future Directions

The 2-aminothiazole scaffold in this compound is a promising structure in medicinal chemistry and drug discovery research . Future research could focus on synthesizing new derivatives of this compound and testing their biological activity . This could lead to the development of new pharmaceutical compounds with improved efficacy and safety profiles .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-28-19-6-4-3-5-15(19)11-12-22-20(25)13-17-14-29-21(24-17)23-16-7-9-18(10-8-16)30(2,26)27/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCXRGCXLVVLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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